Superior CNS Distribution and Brain Exposure Compared to PRE-084
In a head-to-head mouse pharmacokinetic study, (R)-RC-33 demonstrated significantly better CNS distribution than PRE-084, the most widely used reference σ1R agonist in preclinical research. This translates to higher and more sustained brain concentrations of the active compound following systemic administration [1].
| Evidence Dimension | Brain-to-plasma AUC ratio |
|---|---|
| Target Compound Data | 10.2 (AUC brain / AUC plasma) |
| Comparator Or Baseline | PRE-084: 6.7 (AUC brain / AUC plasma) |
| Quantified Difference | 1.5-fold higher brain-to-plasma ratio for (R)-RC-33 versus PRE-084 |
| Conditions | Mouse, oral administration (20 mg/kg), 24-hour sampling |
Why This Matters
Higher CNS exposure per unit of systemic dose improves target engagement in brain tissue and reduces the required dose for neuroprotective studies, minimizing potential peripheral side effects.
- [1] Marra A, Rossi D, Pignataro L, et al. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist. Future Med Chem. 2016;8(3):245-259. View Source
